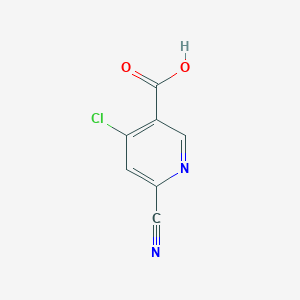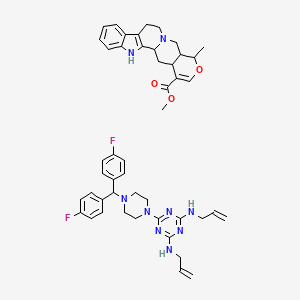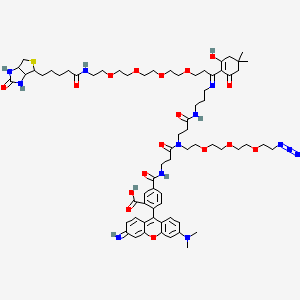![molecular formula C23H33NO2 B12282719 1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azastene, also known by its developmental code name WIN-17625, is a steroidogenesis inhibitor. It is described as a contraceptive, luteolytic, and abortifacient compound that was never marketed . Azastene acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, thereby inhibiting the formation of progesterone, corticosteroids, androgens, and estrogens .
Métodos De Preparación
The synthesis of Azastene involves several steps:
Initial Alkylation: Methyl testosterone is alkylated using a strong base and methyl iodide to produce the 4,4-dimethyl derivative.
Formylation: The 4,4-dimethyl derivative undergoes formylation with alkoxide and methyl formate to yield the 2-hydroxymethyl derivative.
Isoxazole Ring Formation: The 2-hydroxymethyl derivative reacts with hydroxylamine to form an isoxazole ring, resulting in the final product, Azastene.
Análisis De Reacciones Químicas
Azastene undergoes various chemical reactions, primarily involving its functional groups:
Oxidation and Reduction: As a steroidogenesis inhibitor, Azastene can undergo oxidation and reduction reactions, particularly affecting its hydroxyl and isoxazole groups.
Substitution Reactions: The compound can participate in substitution reactions, especially involving its methyl and hydroxyl groups.
Common Reagents and Conditions: Typical reagents include strong bases, methyl iodide, alkoxides, and hydroxylamine.
Aplicaciones Científicas De Investigación
Chemistry: As a steroidogenesis inhibitor, it is used in research to study steroid biosynthesis pathways and enzyme inhibition.
Biology: Azastene’s role in inhibiting steroid hormones makes it valuable in studying hormonal regulation and reproductive biology.
Medicine: Although never marketed, its potential as a contraceptive and abortifacient has been explored in medical research.
Mecanismo De Acción
Azastene exerts its effects by competitively inhibiting the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition prevents the conversion of pregnenolone to progesterone, thereby reducing the synthesis of corticosteroids, androgens, and estrogens. The molecular targets include the enzyme’s active site, where Azastene binds and blocks substrate access .
Comparación Con Compuestos Similares
Azastene is unique in its specific inhibition of 3β-hydroxysteroid dehydrogenase. Similar compounds include:
Cyanoketone: Another steroidogenesis inhibitor that also targets 3β-hydroxysteroid dehydrogenase but with different structural features.
Aminoglutethimide: Inhibits steroid biosynthesis but targets multiple enzymes, including aromatase and cholesterol side-chain cleavage enzyme.
Trilostane: Inhibits 3β-hydroxysteroid dehydrogenase but is used clinically for conditions like Cushing’s syndrome.
Azastene’s specificity and structural characteristics distinguish it from these compounds, making it a valuable tool in steroidogenesis research.
Propiedades
IUPAC Name |
2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOCHLTNQDFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864353 |
Source


|
| Record name | 1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)


![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)

![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)




![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
